molecular formula C16H23NO5 B14856632 2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid

Cat. No.: B14856632
M. Wt: 309.36 g/mol
InChI Key: JJDQLWSGPAFPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methoxyphenyl group attached to the butanoic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Methoxyphenyl Group: The methoxy

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-8-11-6-5-7-12(10-11)21-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

JJDQLWSGPAFPBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC)C(=O)O

Origin of Product

United States

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